4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxo-N-(pyridin-3-yl)butanamide
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Overview
Description
4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxo-N-(pyridin-3-yl)butanamide is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxo-N-(pyridin-3-yl)butanamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxo-N-(pyridin-3-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxo-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-4-oxo-N-(pyridin-3-yl)butanamide
- 4-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-4-oxo-N-(pyridin-3-yl)butanamide
Uniqueness
4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxo-N-(pyridin-3-yl)butanamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity towards certain biological targets .
Properties
Molecular Formula |
C19H21FN4O4S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-pyridin-3-ylbutanamide |
InChI |
InChI=1S/C19H21FN4O4S/c20-15-3-5-17(6-4-15)29(27,28)24-12-10-23(11-13-24)19(26)8-7-18(25)22-16-2-1-9-21-14-16/h1-6,9,14H,7-8,10-13H2,(H,22,25) |
InChI Key |
SBIFAKRNWLMALJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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